molecular formula C11H14BrNO B6208338 N-(4-bromophenyl)-N,2-dimethylpropanamide CAS No. 911228-68-7

N-(4-bromophenyl)-N,2-dimethylpropanamide

Cat. No.: B6208338
CAS No.: 911228-68-7
M. Wt: 256.14 g/mol
InChI Key: XRTMTDWGDVQMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N,2-dimethylpropanamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N,2-dimethylpropanamide typically involves the reaction of 4-bromoaniline with 2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

N-(4-bromophenyl)-N,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-methylacetamide
  • N-(4-bromophenyl)-N-ethylpropanamide
  • N-(4-bromophenyl)-N,2-dimethylbutanamide

Uniqueness

N-(4-bromophenyl)-N,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and the dimethylpropanamide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

911228-68-7

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromophenyl)-N,2-dimethylpropanamide

InChI

InChI=1S/C11H14BrNO/c1-8(2)11(14)13(3)10-6-4-9(12)5-7-10/h4-8H,1-3H3

InChI Key

XRTMTDWGDVQMPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=C(C=C1)Br

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.